7-(Diethylamino)-1,3-benzoxazine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Diethylamino)-1,3-benzoxazine-2,4-dione is a heterocyclic compound that belongs to the class of benzoxazines. This compound is known for its unique structural features and diverse applications in various fields, including chemistry, biology, and industry. The presence of the diethylamino group at the 7-position and the benzoxazine core imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Diethylamino)-1,3-benzoxazine-2,4-dione typically involves the condensation of 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate in the presence of a base such as piperidine. The reaction proceeds through cyclization and decarboxylation steps to yield the desired benzoxazine derivative . The reaction conditions often include refluxing the reaction mixture in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
7-(Diethylamino)-1,3-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The benzoxazine ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted benzoxazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized benzoxazine derivatives, reduced benzoxazine derivatives, and various substituted benzoxazine compounds, depending on the reagents and conditions used.
Scientific Research Applications
7-(Diethylamino)-1,3-benzoxazine-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in organic synthesis.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 7-(Diethylamino)-1,3-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The diethylamino group at the 7-position plays a crucial role in its binding affinity and activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
7-(Diethylamino)-4-hydroxycoumarin: A coumarin derivative with similar structural features and applications in fluorescence and dye chemistry.
7-(Diethylamino)-2H-chromen-2-one: Another benzoxazine derivative with comparable chemical properties and uses in organic synthesis.
Uniqueness
7-(Diethylamino)-1,3-benzoxazine-2,4-dione is unique due to its specific structural arrangement and the presence of the diethylamino group at the 7-position. This imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
53653-93-3 |
---|---|
Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
7-(diethylamino)-1,3-benzoxazine-2,4-dione |
InChI |
InChI=1S/C12H14N2O3/c1-3-14(4-2)8-5-6-9-10(7-8)17-12(16)13-11(9)15/h5-7H,3-4H2,1-2H3,(H,13,15,16) |
InChI Key |
BLHMVTZEFWQCFV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=O)NC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.